(E)-(hydroxyimino)(4-methoxyphenyl)methyl (2E)-3-(thiophen-2-yl)prop-2-enoate
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Overview
Description
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-thienyl)-2-propenoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a hydroxyimino group attached to a 4-methoxyphenyl ring, which is further connected to an (E)-3-(2-thienyl)-2-propenoate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(hydroxyimino)(4-methoxyphenyl)methyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves the following steps:
Formation of the oxime: The initial step involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Esterification: The oxime is then reacted with (E)-3-(2-thienyl)-2-propenoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-thienyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxime group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding nitroso compound.
Reduction: Corresponding amine.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-thienyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(hydroxyimino)(4-methoxyphenyl)methyl (2E)-3-(thiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Hydroxyimino(4-methoxyphenyl)methyl (E)-3-(2-thienyl)-2-propenoate can be compared with other oxime esters, such as:
Hydroxyimino(4-chlorophenyl)methyl (E)-3-(2-thienyl)-2-propenoate: Similar structure but with a chloro substituent instead of a methoxy group.
Hydroxyimino(4-methylphenyl)methyl (E)-3-(2-thienyl)-2-propenoate: Similar structure but with a methyl substituent instead of a methoxy group.
The uniqueness of (E)-(hydroxyimino)(4-methoxyphenyl)methyl (2E)-3-(thiophen-2-yl)prop-2-enoate lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[(E)-N-hydroxy-C-(4-methoxyphenyl)carbonimidoyl] (E)-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-19-12-6-4-11(5-7-12)15(16-18)20-14(17)9-8-13-3-2-10-21-13/h2-10,18H,1H3/b9-8+,16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFQEKOBOUGAQY-IZCPETMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)OC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\O)/OC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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